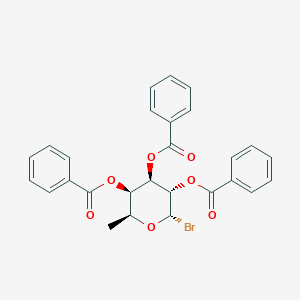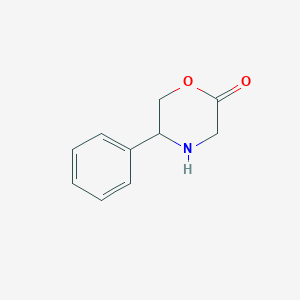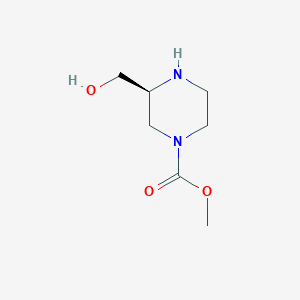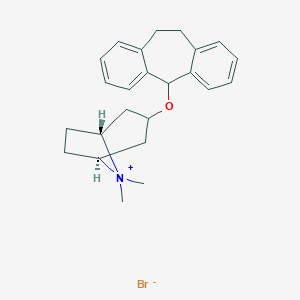
Deptropine methobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deptropine methobromide is a quaternary ammonium compound that belongs to the class of anticholinergic agents. It is used as a research tool to study the effects of acetylcholine on various physiological and biochemical processes.
Mécanisme D'action
Deptropine methobromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the physiological effects of acetylcholine, such as smooth muscle contraction, glandular secretion, and cardiovascular regulation.
Effets Biochimiques Et Physiologiques
Deptropine methobromide has a range of biochemical and physiological effects, depending on the specific system being studied. In the nervous system, it can cause a decrease in the release of neurotransmitters and a decrease in the excitability of neurons. In the cardiovascular system, it can cause a decrease in heart rate and blood pressure. In the digestive system, it can cause a decrease in the secretion of gastric acid and an increase in the motility of the intestine.
Avantages Et Limitations Des Expériences En Laboratoire
Deptropine methobromide is a useful research tool due to its specificity for muscarinic receptors and its ability to block the effects of acetylcholine. However, it has some limitations in terms of its selectivity and potency. It can also have off-target effects on other receptor systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Deptropine methobromide. One area of interest is the development of more selective and potent muscarinic receptor antagonists. Another area of interest is the investigation of the effects of acetylcholine on different subtypes of muscarinic receptors and their downstream signaling pathways. Finally, there is a need for more studies on the physiological and pathological roles of acetylcholine in different organ systems, which could lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
Deptropine methobromide can be synthesized by reacting tropine with methyliodide in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain the final product. The chemical structure of Deptropine methobromide is shown below:
Applications De Recherche Scientifique
Deptropine methobromide is widely used as a research tool in various fields of biology and pharmacology. It is commonly used to study the effects of acetylcholine on the nervous system, cardiovascular system, and smooth muscle. It is also used to investigate the role of acetylcholine in the regulation of glandular secretion and the digestive system.
Propriétés
Numéro CAS |
10139-98-7 |
|---|---|
Nom du produit |
Deptropine methobromide |
Formule moléculaire |
C24H30NO.Br |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?; |
Clé InChI |
QGWFPTKLAJPIMN-ILOBMFFHSA-M |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
Synonymes |
deptropine methobromide deptropine methobromide methiodide N-methyldeptropine bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)

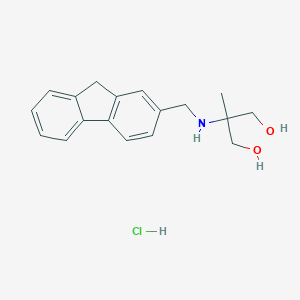

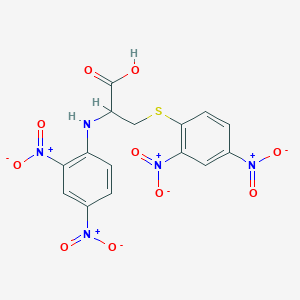

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
